molecular formula C9H7Li B6317053 Lithium, 1H-inden-1-yl- CAS No. 20669-47-0

Lithium, 1H-inden-1-yl-

Cat. No. B6317053
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Patent
US05312938

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.2 mL (13.88 mmole) of a 2.68M solution in hexane) at -78° C. To the magnetically stirred, chilled solution is added nitrogen degassed indene, 1.8 mL (15.27 mmole). The mixture is stirred and warmed to room temperature over 1 to 2 hours. The mixture is stirred at least an additional 4 hours at room temperature to insure complete reaction prior to further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OCC)C.[CH2:6]([Li:10])[CH2:7][CH2:8][CH3:9].[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15]C>>[CH-:6]1[C:15]2[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:8]=[CH:7]1.[Li+:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To the magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled solution
ADDITION
Type
ADDITION
Details
is added nitrogen
CUSTOM
Type
CUSTOM
Details
degassed indene, 1.8 mL (15.27 mmole)
STIRRING
Type
STIRRING
Details
The mixture is stirred
STIRRING
Type
STIRRING
Details
The mixture is stirred at least an additional 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
Smiles
[CH-]1C=CC2=CC=CC=C12.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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